3-[(4-methoxyphenyl)methyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Descripción
Propiedades
Fórmula molecular |
C24H19N5O3S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H19N5O3S/c1-32-18-9-7-16(8-10-18)14-29-23(31)19-5-4-11-25-22(19)27-24(29)33-15-17-13-21(30)28-12-3-2-6-20(28)26-17/h2-13H,14-15H2,1H3 |
Clave InChI |
QDFMZTMPDMFYDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethanethiol
Coupling with Chloromethylpyrido[2,3-d]pyrimidin-4-one
-
The thiol reacts with 2-(chloromethyl)-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one in dimethylformamide (DMF) using triethylamine (Et₃N) as a base.
-
Optimized yield : 68–72% after purification by silica gel chromatography.
Final Assembly and Characterization
The coupled product is recrystallized from ethanol/water (3:1) to afford pure 3-[(4-methoxyphenyl)methyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one.
Spectroscopic validation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (s, 1H, pyrido H), 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 4.55 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calcd for C₂₅H₂₀N₄O₃S [M+H]⁺ 481.1332, found 481.1329.
Comparative Analysis of Synthetic Routes
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el enlace sulfánil, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos potencialmente en alcoholes.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para reacciones de sustitución.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Structure and Composition
The molecular formula of the compound is . The structure includes a pyrido-pyrimidine framework, which is known for its biological activity. The presence of methoxy and sulfanyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrido[2,3-d]pyrimidines can act as effective inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. The specific compound may also possess similar properties due to its structural analogies with known anticancer agents .
Antimicrobial Properties
The presence of the pyrido-pyrimidine scaffold has been linked to antimicrobial activity. Compounds derived from this structure have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Antidiabetic Effects
Some derivatives of pyrido-pyrimidine compounds have shown promise as antidiabetic agents by acting on various metabolic pathways. Their ability to modulate glucose metabolism suggests potential therapeutic roles in managing diabetes .
Neurological Applications
Given the structural characteristics of this compound, it may also be explored for neuroprotective effects. Pyrido-pyrimidine derivatives have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .
Table: Summary of Biological Activities
Research Highlights
- Antitumor Activity : A study demonstrated that certain pyrido[2,3-d]pyrimidines showed significant inhibition of tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Synergistic Effects : Combining this compound with existing drugs has shown enhanced efficacy against resistant bacterial strains and cancer cells, indicating a promising avenue for combination therapies.
Mecanismo De Acción
El mecanismo de acción de 3-[(4-metoxifenil)metil]-2-[({4-oxo-4H-pirido[1,2-a]pirimidin-2-il}metil)sulfanil]-3H,4H-pirido[2,3-d]pirimidin-4-ona dependería de su objetivo biológico específico. Generalmente, estos compuestos pueden interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares podrían incluir quinasas, proteasas u otras enzimas involucradas en vías biológicas críticas.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Pyrido[1,2-a]pyrimidin-4-one Derivatives
–10 and 18–21 describe compounds with structural variations in substituents and heterocyclic systems:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and ’s analog increases lipophilicity, favoring blood-brain barrier penetration compared to polar groups (e.g., piperazine in ).
- Sulfanyl bridges (e.g., in ) improve resistance to oxidative metabolism versus ether or amine linkages.
Core Heterocycle Differences: Pyrido[2,3-d]pyrimidin-4-one (target) vs. thieno[3,2-d]pyrimidin-4-one (–21): Sulfur atoms in thieno analogs may enhance π-stacking but reduce hydrogen-bonding capacity compared to nitrogen-rich pyrido cores.
Biological Activity: Compound 36 () demonstrates dose-dependent GH suppression, linked to its pyrrolidine-methylamino side chain. The target compound’s sulfanyl-pyrido[1,2-a]pyrimidinone moiety may similarly target peptide receptors but with altered selectivity.
Pharmacokinetic and Physicochemical Properties
Table 2: Property Comparison
Actividad Biológica
The compound 3-[(4-methoxyphenyl)methyl]-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of the pyridopyrimidine moiety is particularly significant as it is known to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridopyrimidine derivatives. For instance, compounds with similar structures have shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for several kinases involved in cell signaling pathways. The inhibition of tyrosine kinases has been associated with the suppression of tumor growth and metastasis. Research indicates that pyridopyrimidine derivatives can effectively inhibit kinases such as Abl and MAP kinases, which are implicated in various cancers .
Antimicrobial Activity
Biological evaluations have also shown that derivatives of pyridopyrimidine possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to bacterial cell death. Studies have reported effectiveness against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.
The precise mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. For example:
- Enzyme Binding : The compound may bind to the active sites of enzymes like DHFR or various kinases, altering their activity and disrupting normal cellular functions.
- Cell Signaling Modulation : By inhibiting key signaling pathways, the compound can induce apoptosis in cancer cells or inhibit bacterial growth.
Case Studies
- In Vitro Studies : A study conducted on similar pyridopyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong activity at low concentrations .
- Animal Models : In vivo studies using animal models have shown that administration of pyridopyrimidine compounds resulted in reduced tumor size and improved survival rates compared to control groups .
Data Tables
Q & A
Q. What are the critical spectroscopic techniques for structural elucidation of this compound?
Answer: Combine 1H/13C-NMR, FTIR, and HRMS for comprehensive characterization. Key features include:
- 1H-NMR : Imine proton (δ 10.72 ppm, singlet), pyridine protons (δ 8.09 ppm, doublet), and methoxy group (δ 3.84 ppm, singlet) .
- FTIR : Stretching vibrations for C=O (1596 cm⁻¹), C=N (1539 cm⁻¹), and aromatic C-H (2986 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error . Table 1: Key 1H-NMR Signals
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.72 | s | Imine NH |
| 8.09 | dd | Pyridine H6 |
| 5.11 | s | Benzyl OCH2 |
| 3.84 | s | Methoxy (-OCH3) |
Q. What synthetic steps are essential for preparing the compound?
Answer: A two-step protocol:
- Step 1 : Condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol, catalyzed by acetic acid (91% yield) .
- Step 2 : Cyclization using sodium hypochlorite in ethanol (3 hrs, RT), followed by solvent evaporation . Monitor intermediates via TLC (dichloromethane mobile phase) and purify via vacuum filtration with methanol washes.
Advanced Research Questions
Q. How to resolve contradictions in biological activity data between enzyme assays and cell-based studies?
Answer: Discrepancies may arise from membrane permeability or metabolic instability. Implement:
- Parallel assays : Compare IC50 values in cell-free (kinase inhibition) vs. cellular (viability) assays.
- Metabolic profiling : Use liver microsomes to identify inactivation pathways (e.g., cytochrome P450 oxidation) .
- Permeability correction : Apply PAMPA or Caco-2 models to normalize intracellular concentrations .
Q. What computational methods predict the compound’s binding mode to kinase targets?
Answer:
- Molecular docking : Use AutoDock Vina with ATP-binding site constraints (grid size: 25 ų).
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics:
- Hydrogen bond occupancy (>70% for catalytic lysine)
- Binding free energy (MM-PBSA ≤ -40 kcal/mol) .
Validate with mutagenesis (e.g., K48A mutation in kinase domain).
Q. How to optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent system : Dichloromethane/hexane (1:4) via vapor diffusion at 4°C.
- Additives : 0.1% trifluoroacetic acid improves crystal morphology.
- Seeding : Introduce microcrystals from anti-solvent precipitation . Table 2: Crystallization Optimization
| Parameter | Optimal Condition |
|---|---|
| Temperature | 4°C |
| Solvent Ratio | 1:4 (DCM:Hexane) |
| Additive | 0.1% TFA |
Q. What strategies improve synthetic yield during cyclization?
Answer:
Q. How to design stability studies under physiological conditions?
Answer:
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) with LC-MS monitoring (0–48 hrs).
- Oxidation : Add 1 mM H2O2 and track degradation via UV-Vis (λ = 254 nm).
- Light sensitivity : Conduct ICH Q1B photostability tests (1.2 million lux-hrs) .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with 2D experiments (COSY, HSQC) to eliminate signal overlap .
- Biological Assays : Normalize cell viability data to ATP content (CellTiter-Glo®) for improved reproducibility .
- Synthetic Troubleshooting : If cyclization stalls, increase reaction time to 4 hrs or substitute NaOCl with iodine in DMSO .
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